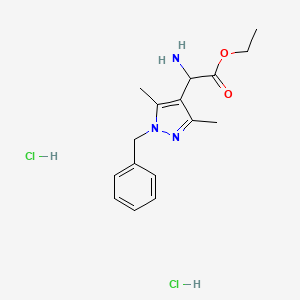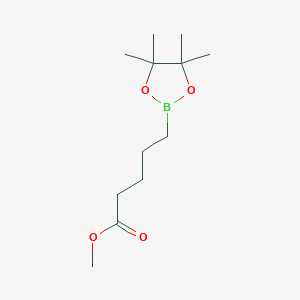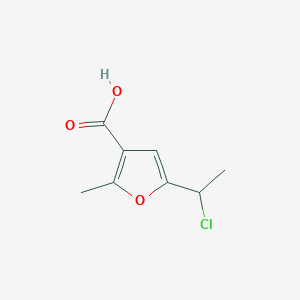![molecular formula C10H10N4 B6618067 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine CAS No. 1544983-84-7](/img/structure/B6618067.png)
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(pyridin-2-yl)methyl]pyrimidin-2-amine, also known as 5-Pyridylmethylpyrimidine-2-amine (5-PMPA), is a heterocyclic compound with a wide range of applications in the fields of biochemistry, medicine, and materials science. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells. 5-PMPA has also been used in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, it has been used in the synthesis of various organic compounds, including amines, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-PMPA has been widely studied in the field of biochemistry, with a focus on its role as a starting material for the synthesis of various organic compounds. In addition, its use in the synthesis of novel pyrimidine-based dyes and fluorescent molecules has been studied. It has also been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.
Wirkmechanismus
5-PMPA is believed to act as a nucleophile in organic reactions, due to its electron-rich pyridine ring. The pyridine ring can interact with electrophilic species, resulting in the formation of a new covalent bond. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PMPA have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-PMPA in lab experiments include its availability, low cost, and ease of synthesis. It can be synthesized from readily available starting materials, and the reaction is typically carried out at room temperature. However, the reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Zukünftige Richtungen
The future directions for 5-PMPA include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, further research into its use as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells could be beneficial. Finally, further research into its antioxidant properties could lead to potential applications in medicine and healthcare.
Synthesemethoden
5-PMPA can be synthesized from pyridine and formaldehyde, which are both readily available in the laboratory. The reaction involves a condensation reaction between the two starting materials, which results in a pyridylmethylpyrimidine-2-amine derivative. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Eigenschaften
IUPAC Name |
5-(pyridin-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-6-8(7-14-10)5-9-3-1-2-4-12-9/h1-4,6-7H,5H2,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPPBLDRBWGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)
![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)



![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)